4-({3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}methyl)-1H-pyrazole-3-carboxylic acid
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Description
The compound “4-({3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}methyl)-1H-pyrazole-3-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms . The molecule also contains a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds . The presence of the fluorophenyl group can potentially increase the binding affinity of the protein-ligand complex .
Synthesis Analysis
The synthesis of similar fluorinated pyrazole compounds has been reported in the literature. For instance, a new fluorinated pyrazole was synthesized via a two-step reaction. Firstly, the synthesis of pyrazoline was performed via a one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The pyrazole ring can undergo a variety of reactions, such as electrophilic substitution, nucleophilic substitution, and metal-catalyzed cross-coupling reactions . The piperidine ring can also participate in various reactions, depending on its substitution pattern .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For instance, the presence of the fluorophenyl group can potentially increase the binding affinity of the protein-ligand complex . Unfortunately, specific physical and chemical property data for this exact compound is not available in the retrieved sources.Mechanism of Action
Future Directions
properties
IUPAC Name |
4-[[3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]methyl]-1H-pyrazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O2/c20-15-5-3-12(4-6-15)16-9-22-23-17(16)13-2-1-7-25(10-13)11-14-8-21-24-18(14)19(26)27/h3-6,8-9,13H,1-2,7,10-11H2,(H,21,24)(H,22,23)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTACIAJUBYJMMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(NN=C2)C(=O)O)C3=C(C=NN3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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